(4S)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione

描述

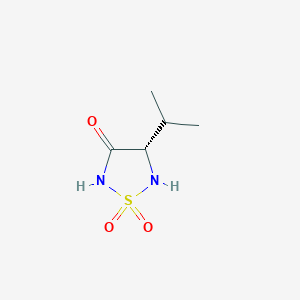

(4S)-4-(Propan-2-yl)-1λ⁶,2,5-thiadiazolidine-1,1,3-trione is a chiral sulfur-containing heterocyclic compound characterized by a thiadiazolidine ring substituted with an isopropyl group at the 4-position (S-configuration) and three oxygen atoms at the 1,1,3-positions. This compound belongs to the class of 1λ⁶,2,5-thiadiazolidine-1,1,3-triones, which are structurally defined by a five-membered ring integrating sulfur, nitrogen, and oxygen atoms.

属性

IUPAC Name |

(4S)-1,1-dioxo-4-propan-2-yl-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-3(2)4-5(8)7-11(9,10)6-4/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGDYBLGWYGDMM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione typically involves the reaction of isopropylamine with sulfur dioxide and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazolidine ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

化学反应分析

Types of Reactions

(4S)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the ring is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted thiadiazolidine derivatives.

科学研究应用

(4S)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (4S)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Compound 73U: 5-[4-Methyl-4'-(methylamino)[1,1'-biphenyl]-3-yl]-1λ⁶,2,5-thiadiazolidine-1,1,3-trione

Thiazolo[4,5-d]pyrimidine Derivatives ()

- Structure : Integrate thiazolo-pyrimidine scaffolds with chromenyl or phenyl substituents.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Impact : The commercial availability of the (4R)-isomer underscores the importance of chirality in bioactive molecule design, though comparative studies between (4R)- and (4S)-forms are absent in the reviewed literature .

- Substituent Effects : Compounds with extended aromatic systems (e.g., 73U) exhibit enhanced lipophilicity, suggesting superior pharmacokinetic profiles over simpler aliphatic derivatives like the target compound .

- Synthetic Accessibility : Microwave-assisted methods for related thiazolo-pyrimidines () imply that analogous techniques could optimize the synthesis of thiadiazolidine-triones, though this remains speculative .

生物活性

(4S)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione, a compound belonging to the thiadiazolidine family, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a thiadiazolidine ring structure that is pivotal for its biological activity. The presence of functional groups such as the isopropyl moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiadiazolidine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HEPG2 Cells

A notable study evaluated the cytotoxic effects of a related thiadiazole compound against the HEPG2 liver cancer cell line. The compound exhibited an effective concentration (EC50) of 10.28 μg/mL, indicating potent antiproliferative activity comparable to established anticancer drugs .

The mechanism underlying the anticancer effects often involves the induction of oxidative stress within cancer cells. Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis .

Antimicrobial Activity

Thiadiazolidines have also been investigated for their antimicrobial properties.

In Vitro Studies

In vitro evaluations have shown that various thiadiazolidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli , showing promising inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiadiazolidine derivatives. Modifications in substituents can significantly influence their potency against specific biological targets.

| Compound | Substituent | Activity Type | EC50 (µg/mL) |

|---|---|---|---|

| Compound 2p | 1,4-benzodioxan | Anticancer (HEPG2) | 10.28 |

| Compound 11 | Thioglycolic acid | Antimicrobial | N/A |

| Compound 12 | Acetic acid | Antimicrobial | N/A |

常见问题

Q. Key Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | CS₂, KOH, reflux | Core ring formation |

| 2 | Propionyl chloride, DCM, -40°C | Acylation with stereoretention |

| 3 | SC-XRD refinement (SHELXL) | Stereochemical validation |

Advanced: How can researchers resolve contradictions in crystallographic data for this compound, particularly in hydrogen bonding or torsion angles?

Methodological Answer :

Contradictions often arise from:

- Disordered atoms (e.g., propan-2-yl group rotation).

- H-bonding ambiguities (e.g., C–H···O vs. S–O interactions).

Q. Strategies :

High-Resolution Data : Use synchrotron radiation (<1.0 Å resolution) to reduce noise .

Refinement Software : Apply SHELXL’s TWIN/BASF commands for twinned crystals or PART/SUMP restraints for disorder .

Validation Tools : Cross-check with PLATON’s ADDSYM or Mercury’s void analysis to detect missed symmetry .

Example : In related thiadiazolidines, helical chain aggregation via C–H···O interactions (Fig. 2 in ) was confirmed using SHELXPRO’s hydrogen-bond table.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Q. Methodological Answer :

Q. Optimal Conditions :

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Oxidant | mCPBA (1.5 eq) | Higher selectivity for S-oxidation |

| Solvent | MeCN | Polar aprotic, stabilizes intermediates |

| Temp. | 0°C | Minimizes overoxidation |

Basic: How is the absolute configuration of the chiral center validated experimentally?

Q. Methodological Answer :

SC-XRD : Use Cu-Kα radiation (λ=1.5418 Å) to collect data. Refine with SHELXL-2018/3, applying Flack x parameter (e.g., x=0.02(3) confirms S-configuration) .

CD Spectroscopy : Compare experimental CD curves (e.g., positive Cotton effect at 220 nm) with DFT-simulated spectra .

Q. Validation Workflow :

Grow single crystals in DCM/EtOAc (2:1).

Solve structure via direct methods (SHELXS).

Refine anisotropic displacement parameters (SHELXL) .

Advanced: What computational methods are used to predict reactivity or intermolecular interactions (e.g., in crystal packing)?

Q. Methodological Answer :

DFT Calculations :

- Gaussian 16 : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential (ESP) for H-bonding sites.

- NCI Analysis : Visualize non-covalent interactions (e.g., π-stacking) using Multiwfn .

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. MeOH) on crystal nucleation with GROMACS.

Case Study : In [(4S)-4-benzyl analogs], C–H···O interactions (2.8–3.0 Å) dominate packing, validated via Hirshfeld surface analysis .

Basic: How are stability and degradation profiles assessed under varying conditions (pH, light)?

Q. Methodological Answer :

Forced Degradation :

- Acidic/Base : Reflux in 0.1N HCl/NaOH (40°C, 24 h), monitor via HPLC.

- Photolysis : Expose to UV (254 nm, 48 h), track sulfonic acid degradation products .

Kinetic Modeling : Use Arrhenius plots (k vs. 1/T) to predict shelf life.

Q. Key Findings :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Acidic | Thiadiazoline | Ring-opening |

| UV | Sulfonate | S–N bond cleavage |

Advanced: How can enantiomeric excess (ee) be quantified without chiral chromatography?

Q. Methodological Answer :

NMR with Chiral Solvating Agents : Use (R)-BINOL (0.5 eq) in CDCl₃; split ¹H peaks (Δδ=0.03–0.05 ppm) correlate with ee .

Circular Dichroism (CD) : Fit CD ellipticity at 210–230 nm to a calibration curve of known ee standards.

Crystallographic Statistics : Compare Flack parameter (x) across multiple crystals; x=0.0±0.1 indicates >95% ee .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

PPE : Nitrile gloves, lab coat, and goggles.

Ventilation : Use fume hoods during synthesis (CS₂ and propionyl chloride are toxic).

Waste Disposal : Quench residues with 10% NaHCO₃ before disposal .

Advanced: How are mechanistic pathways (e.g., nucleophilic attack at sulfur) probed using isotopic labeling?

Q. Methodological Answer :

Isotope Effects : Synthesize ³⁴S-labeled analog. Compare kinetic isotope effects (KIE) via NMR (¹⁵N) or MS.

²H Labeling : Introduce deuterium at propan-2-yl CH; monitor scrambling in LC-MS to confirm retention of configuration.

Example : In sulfoxidation, ³⁴S-KIE=1.02 suggests a non-ionic transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。